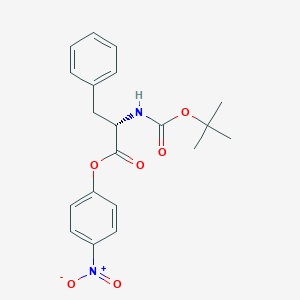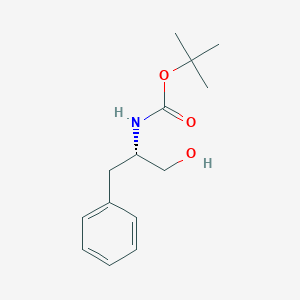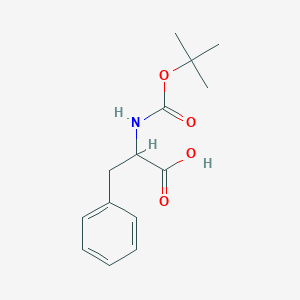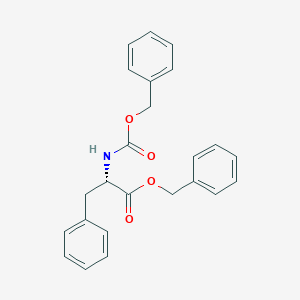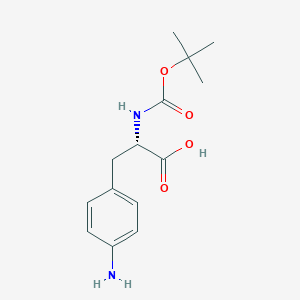
Boc-L-homophénylalanine
Vue d'ensemble
Description
Boc-L-homophenylalanine, also known as N-alpha-t-butoxycarbonyl-L-homophenylalanine, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of L-homophenylalanine. This compound is widely used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during chemical reactions .
Applications De Recherche Scientifique
Boc-L-homophenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It serves as a precursor in the synthesis of biologically active peptides and proteins.
Medicine: It is utilized in the development of peptide-based drugs and protease inhibitors, such as piperidine-containing peptidyl proteasome inhibitors.
Industry: It is employed in the large-scale production of pharmaceuticals and fine chemicals .
Mécanisme D'action
Target of Action
Boc-L-homophenylalanine is a useful reagent for organic synthesis and other chemical processes . It is primarily used in the preparation of piperidine-containing peptidyl proteasome inhibitors . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. Therefore, the primary target of Boc-L-homophenylalanine is the proteasome.
Pharmacokinetics
It is soluble in methanol , which suggests it may be well-absorbed in the body
Action Environment
It is known to be stable at 2-8°c , suggesting that temperature can affect its stability. Other environmental factors, such as pH and the presence of other chemicals, could potentially influence its action and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-homophenylalanine typically involves the reaction of L-homophenylalanine with tert-butyl hydroxymethyl formamide (Boc2O) under alkaline conditions. The reaction proceeds as follows:
Reaction: L-homophenylalanine reacts with Boc2O in the presence of a base, such as sodium hydroxide, to form Boc-L-homophenylalanine.
Crystallization: The product is then purified by crystallization from an appropriate solvent, such as methanol or ethanol, to obtain Boc-L-homophenylalanine with high purity.
Industrial Production Methods: Industrial production of Boc-L-homophenylalanine often employs similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Conducting the reaction in large reactors with controlled temperature and pH conditions.
Purification: Using industrial-scale crystallization and filtration techniques to purify the product.
Quality Control: Ensuring the final product meets the required purity standards through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-L-homophenylalanine undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield L-homophenylalanine.
Peptide Coupling: It can participate in peptide coupling reactions, where the amino group forms a peptide bond with a carboxyl group of another amino acid or peptide.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Peptide Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or coupling reagents like HATU in the presence of a base.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products:
Deprotection: L-homophenylalanine.
Peptide Coupling: Peptides with Boc-L-homophenylalanine as a residue.
Substitution: Substituted derivatives of Boc-L-homophenylalanine.
Comparaison Avec Des Composés Similaires
L-homophenylalanine: The unprotected form of Boc-L-homophenylalanine, used in similar applications but without the Boc protecting group.
Boc-L-phenylalanine: Another Boc-protected amino acid, differing by the presence of a phenyl group directly attached to the alpha carbon instead of a longer chain.
Boc-L-leucine: A Boc-protected amino acid with a different side chain structure, used in peptide synthesis
Uniqueness: Boc-L-homophenylalanine is unique due to its extended side chain, which provides additional flexibility and steric properties in peptide synthesis. This makes it particularly useful in the design of peptides and proteins with specific structural and functional characteristics .
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCODLPJUFHPVQP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427007 | |
| Record name | Boc-L-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100564-78-1 | |
| Record name | Boc-L-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Boc-L-homophenylalanine used in the development of cysteine protease inhibitors?
A: Boc-L-homophenylalanine serves as a starting material in the synthesis of novel cysteine protease inhibitors. [] A study by Lee et al. describes a synthetic route utilizing Boc-L-homophenylalanine (1) to produce 4-substituted 2-(3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl esters, which exhibit potential as cysteine protease inhibitors. [] The synthesis involves a diazocarbonyl insertion reaction of Boc-L-homophenylalanine with diazomethane, followed by several steps ultimately leading to the target compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


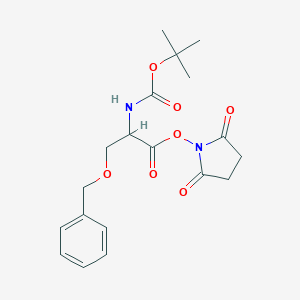


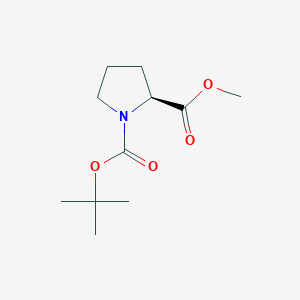
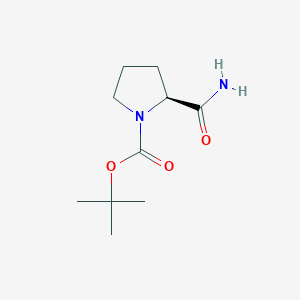


![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid](/img/structure/B558229.png)

